molecular formula C15H16O4 B14661278 Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis- CAS No. 42397-72-8

Phenol, 2,2'-[1,3-propanediylbis(oxy)]bis-

Cat. No.: B14661278
CAS No.: 42397-72-8
M. Wt: 260.28 g/mol
InChI Key: PKEYDCTUOCBKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- is an organic compound with the molecular formula C15H16O4 . It is characterized by the presence of two phenol groups connected by a 1,3-propanediylbis(oxy) linkage. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- typically involves the reaction of phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atoms of the 1,3-dibromopropane, leading to the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols, nitrophenols, sulfonated phenols

Mechanism of Action

The mechanism of action of Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- involves its interaction with various molecular targets. The phenol groups can participate in hydrogen bonding and π-π interactions, which can influence the compound’s reactivity and binding affinity. These interactions can affect the compound’s ability to act as an antioxidant or to participate in other chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenol: A simpler compound with a single phenol group.

    Bisphenol A: Contains two phenol groups connected by a methylene bridge.

    Hydroquinone: Contains two hydroxyl groups on a benzene ring.

Uniqueness

Phenol, 2,2’-[1,3-propanediylbis(oxy)]bis- is unique due to its 1,3-propanediylbis(oxy) linkage, which provides distinct chemical and physical properties compared to other similar compounds.

Properties

CAS No.

42397-72-8

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

2-[3-(2-hydroxyphenoxy)propoxy]phenol

InChI

InChI=1S/C15H16O4/c16-12-6-1-3-8-14(12)18-10-5-11-19-15-9-4-2-7-13(15)17/h1-4,6-9,16-17H,5,10-11H2

InChI Key

PKEYDCTUOCBKRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)OCCCOC2=CC=CC=C2O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.